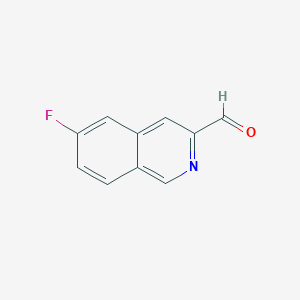
6-Fluoroisoquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroisoquinoline-3-carbaldehyde is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.
Preparation Methods
The synthesis of 6-Fluoroisoquinoline-3-carbaldehyde can be achieved through several routes:
Direct Fluorination: One method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: A more complex method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
6-Fluoroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Major products formed from these reactions include 6-fluoroisoquinoline-3-carboxylic acid, 6-fluoroisoquinoline-3-methanol, and various substituted derivatives .
Scientific Research Applications
6-Fluoroisoquinoline-3-carbaldehyde has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-3-carbaldehyde largely depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, compounds bearing a 6-fluoroisoquinoline substructure have shown potency as JAK2 inhibitors, which are involved in various signaling pathways .
Comparison with Similar Compounds
6-Fluoroisoquinoline-3-carbaldehyde can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoroquinoline-3-carbaldehyde: Similar in structure but with a quinoline backbone instead of isoquinoline.
6-Fluoroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Fluoroquinoline: Another fluorinated derivative with applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of a fluorine atom and an aldehyde group on the isoquinoline ring, providing a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C10H6FNO |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
6-fluoroisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H |
InChI Key |
BPCMEYAJWVCDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



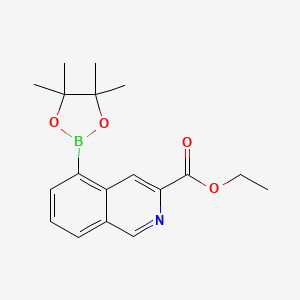
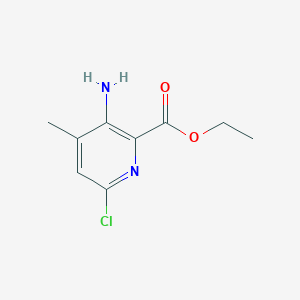
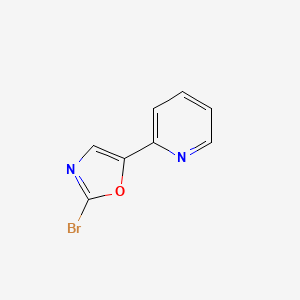
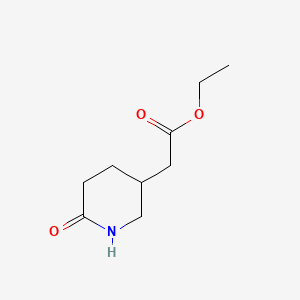


![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
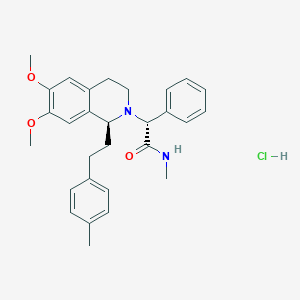
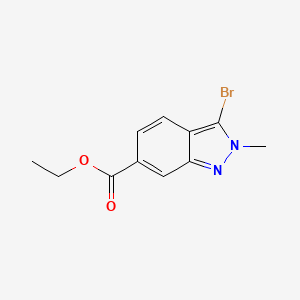
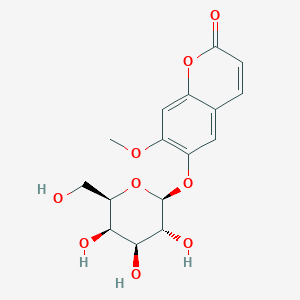
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
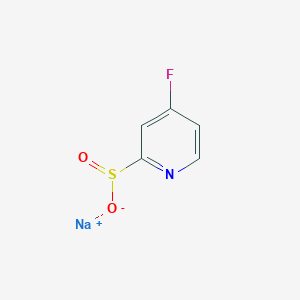
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
